

SY-21 NHS ester absorption and emission spectra

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SY-21 NHS ester

Cat. No.: B15556474

[Get Quote](#)

An In-Depth Technical Guide to **SY-21 NHS Ester**

For Researchers, Scientists, and Drug Development Professionals

Introduction

SY-21 NHS Ester is a non-fluorescent, dark quencher used extensively in the development of fluorescence-based assays. As an equivalent to QSY®-21 NHS Ester, it possesses a broad and intense absorption spectrum in the far-red region, making it an ideal acceptor for a wide range of fluorescent donors in Fluorescence Resonance Energy Transfer (FRET) applications.
[1][2] Its lack of native fluorescence results in lower background signals and improved signal-to-noise ratios in FRET-based assays.[3][4]

The N-hydroxysuccinimidyl (NHS) ester functional group provides a mechanism for covalently attaching the SY-21 quencher to primary amines (-NH₂) on biomolecules, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides.[5][6] This reaction is efficient and forms a stable, covalent amide bond, making **SY-21 NHS Ester** a versatile tool for creating custom probes for molecular interaction studies, enzyme activity assays, and nucleic acid hybridization detection.[2][5]

Core Spectroscopic and Physical Properties

SY-21 is characterized by its strong absorption in the far-red spectrum and its non-fluorescent nature. These properties are summarized below.

Quantitative Data Summary

The key quantitative parameters for **SY-21 NHS Ester** are presented in Table 1. This data is essential for calculating dye concentrations, determining appropriate donor-acceptor pairs, and designing FRET experiments.

Parameter	Value	Reference
Absorption Maximum (λ_{max})	~660 - 661 nm	[1][7][8]
Molar Extinction Coefficient (ϵ)	90,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2]
Optimal Quenching Range	580 - 680 nm	[1][9]
Emission Maximum (λ_{em})	None (Non-fluorescent)	[1][10]
Fluorescence Quantum Yield (Φ)	~0	[11][12]
Recommended Donor Dyes	Cy5, Alexa Fluor 647, iFluor® 647	[8][13]
Molecular Weight	~815.34 g/mol (Varies by supplier)	[2]

Absorption Spectrum

The absorption spectrum of SY-21 is broad, allowing it to effectively quench the fluorescence of various far-red donor dyes.[7][11] The peak absorption occurs at approximately 661 nm. A representative absorption profile is detailed in Table 2, derived from publicly available spectral data for its equivalent, QSY-21.[7][14]

Wavelength (nm)	Normalized Absorbance (%)
580	~15
600	~35
620	~65
640	~90
661	100
680	~75
700	~30

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the use of **SY-21 NHS Ester** in labeling proteins and oligonucleotides.

Labeling of Proteins with SY-21 NHS Ester

This protocol describes the covalent conjugation of **SY-21 NHS Ester** to primary amines (e.g., lysine residues) on a target protein.

Materials:

- **SY-21 NHS Ester**
- Target protein (free of amine-containing buffers like Tris or stabilizers like BSA)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][15]
- Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[2][15]
- Purification column (e.g., gel filtration or desalting column like Sephadex G-25)[5][13]
- Phosphate-buffered saline (PBS) for elution

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.[\[5\]](#) Ensure the buffer is free from primary amines.[\[2\]\[15\]](#)
- Prepare the Dye Stock Solution: Immediately before use, allow the vial of **SY-21 NHS Ester** to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[2\]](#) Vortex briefly to ensure it is fully dissolved.
- Perform the Labeling Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution dropwise. A typical starting point is a 10- to 20-fold molar excess of dye to protein.[\[2\]](#)
- Incubate: Protect the reaction mixture from light and incubate at room temperature for at least 1 hour, or overnight at 4°C with gentle agitation.[\[1\]\[5\]](#)
- Purify the Conjugate: Separate the labeled protein from unreacted dye using a gel filtration or desalting column pre-equilibrated with PBS.[\[5\]\[13\]](#) The first colored fraction to elute will be the SY-21-labeled protein.

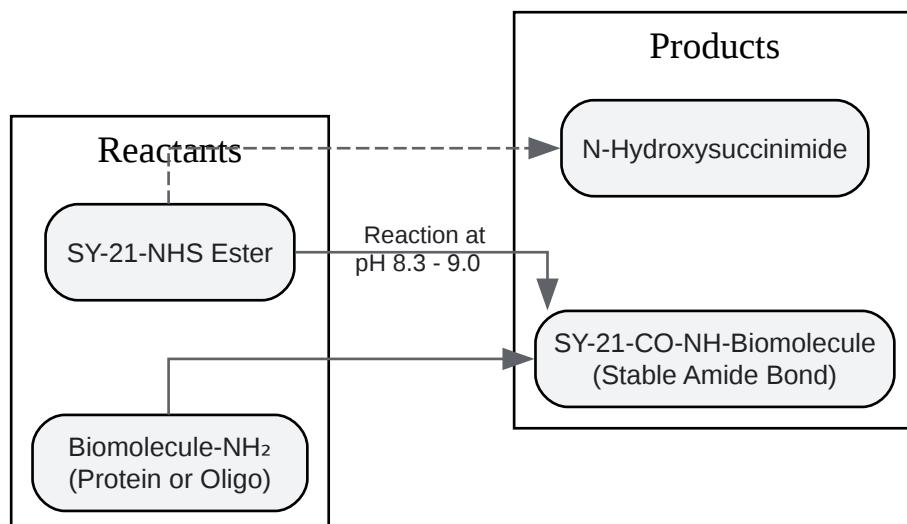
Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

- **SY-21 NHS Ester**
- Amine-modified oligonucleotide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 8.5-9.0[\[16\]](#)
- Purification supplies (e.g., ethanol, 3 M sodium acetate for precipitation; or HPLC system for purification)[\[9\]](#)

Procedure:


- Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer. The concentration should typically be between 0.3 and 0.8 mM.
- Prepare the Dye Stock Solution: Prepare a ~14 mM solution of **SY-21 NHS Ester** in anhydrous DMSO.
- Perform the Labeling Reaction: Add the dye solution to the oligonucleotide solution. Protect the mixture from light and shake or vortex gently at room temperature for 2-4 hours.[16]
- Purify the Conjugate: The labeled oligonucleotide can be purified from excess dye by methods such as ethanol precipitation or reverse-phase HPLC.[9][16] Ethanol precipitation will remove most, but not all, of the free dye. For applications requiring high purity, HPLC is recommended.[9]

Key Workflows and Principles

Visual diagrams are provided to illustrate the core chemical and experimental processes involving **SY-21 NHS Ester**.

Amine Labeling Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

[Click to download full resolution via product page](#)

Figure 1: Chemical reaction of **SY-21 NHS Ester** with a primary amine.

General Labeling Workflow

A typical experimental workflow for labeling a biomolecule with **SY-21 NHS Ester** involves four main stages: preparation, reaction, purification, and analysis.

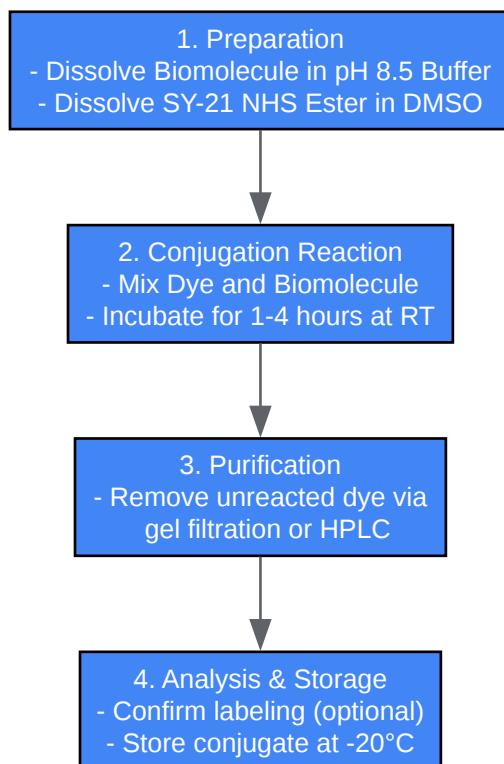
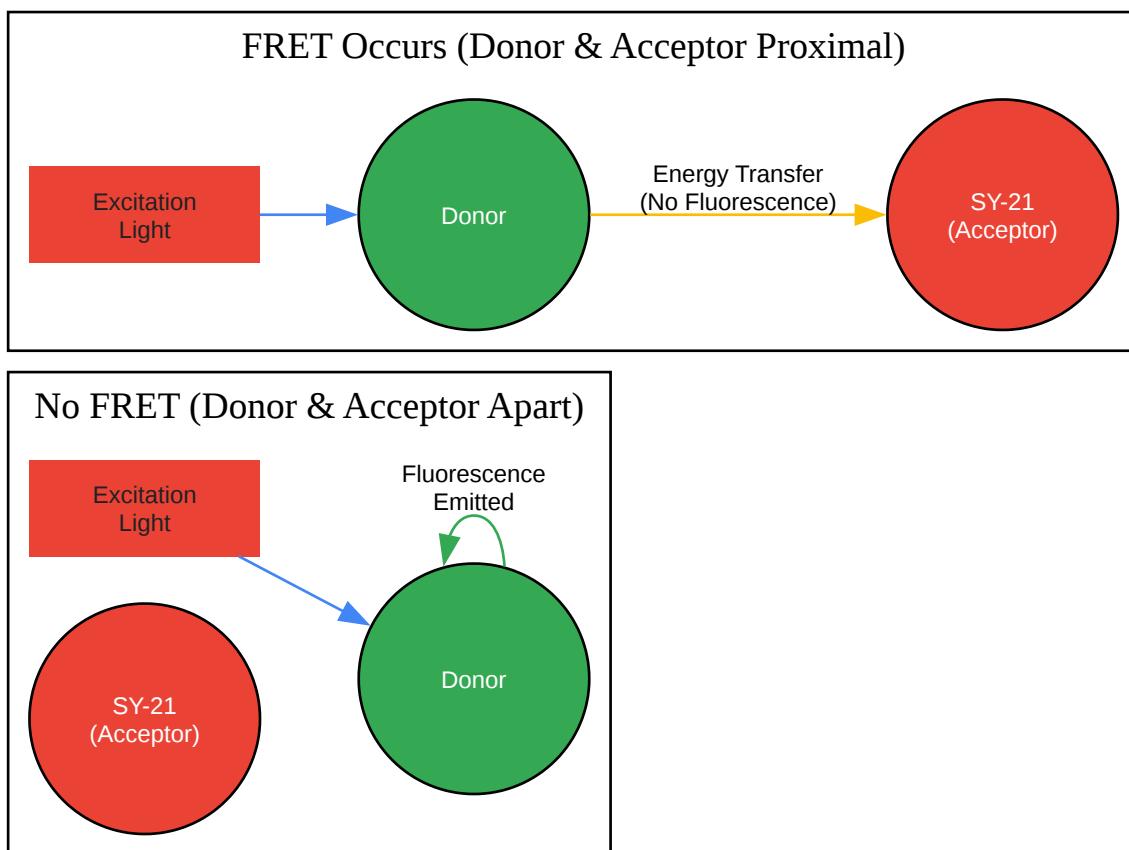


[Click to download full resolution via product page](#)

Figure 2: Standard experimental workflow for biomolecule conjugation.

Principle of FRET with SY-21

SY-21 serves as a non-fluorescent acceptor in FRET assays. When a fluorescent donor molecule is in close proximity (typically <10 nm) to SY-21, the energy from the excited donor is transferred to SY-21 and dissipated as heat, quenching the donor's fluorescence. This quenching effect can be used to monitor binding events or conformational changes that alter the distance between the donor and SY-21.^[3]

[Click to download full resolution via product page](#)

Figure 3: Mechanism of FRET using a fluorescent donor and SY-21 quencher.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. interchim.fr [interchim.fr]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience tocris.com
- 3. Non-fluorescent Quenchers to Correlate Single-Molecule Conformational and Compositional Dynamics - PMC pmc.ncbi.nlm.nih.gov
- 4. researchgate.net [researchgate.net]

- 5. [glenresearch.com](#) [glenresearch.com]
- 6. [lumiprobe.com](#) [lumiprobe.com]
- 7. AAT Bioquest: The spectra of QSY® dyes [[aatbioquest.blogspot.com](#)]
- 8. [medchemexpress.com](#) [medchemexpress.com]
- 9. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [[aatbio.com](#)]
- 10. Invitrogen QSY 21 Carboxylic Acid, Succinimidyl Ester 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [[fishersci.com](#)]
- 11. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [[thermofisher.com](#)]
- 12. QXY21 [equivalent to QSY-21] | AAT Bioquest [[aatbio.com](#)]
- 13. NHS ester protocol for labeling proteins [[abberior.rocks](#)]
- 14. Absorption [QSY 21] | AAT Bioquest [[aatbio.com](#)]
- 15. [biotium.com](#) [biotium.com]
- 16. [glenresearch.com](#) [glenresearch.com]
- To cite this document: BenchChem. [SY-21 NHS ester absorption and emission spectra]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15556474#sy-21-nhs-ester-absorption-and-emission-spectra>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com